molecular formula C20H21N7 B5513018 6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine

6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine

Cat. No. B5513018
M. Wt: 359.4 g/mol
InChI Key: ONQAVUSZPZWYHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds typically involves multi-step reactions, including the formation of cyano-substituted purines, Suzuki cross-coupling reactions, and modifications of imidazole and purine rings. For instance, cyano-9-substituted-9H-purines have been synthesized in a high-yielding, one-step process through the reaction of triethyl orthoformate or triethyl orthopropionate with corresponding formamidines, illustrating a potential pathway for synthesizing the core purine structure of the target compound (Al‐Azmi et al., 2001).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal for elucidating the molecular structure of such compounds. The planarity or non-planarity of fused rings, as well as the orientation of substituents, significantly influence the compound's properties and interactions. The molecular structure of related compounds has been characterized fully through spectroscopic data, which is crucial for understanding the behavior and reactivity of the compound under study (Yahyazadeh, 2014).

Chemical Reactions and Properties

Compounds of this class often undergo regiospecific reactions, including glycosylation and alkylations, highlighting the importance of the position and nature of substituents in determining the compound's reactivity. The introduction of imidazole at specific positions can lead to significant changes in the compound's chemical behavior, demonstrating the complex interplay between structure and reactivity (Zhong et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. The presence of various functional groups and the overall molecular geometry can significantly affect these properties. Studies on similar compounds provide insights into how structural elements like benzyl and imidazole rings impact the physical behavior of the molecules (Karskela & Lönnberg, 2006).

Scientific Research Applications

Corrosion Inhibition

  • Imidazole-Based Compounds as Corrosion Inhibitors : Imidazole derivatives, including purine, have been investigated for their effectiveness in inhibiting copper corrosion in seawater. These compounds, including 6-benzylaminopurine, show promising mixed-type corrosion inhibition capabilities (Mihajlović et al., 2017).

Synthesis and Characterization

  • Synthesis of 6-Arylpurine Nucleosides : The compound's derivatives have been utilized in Suzuki cross-coupling reactions to synthesize 6-arylpurine nucleosides, demonstrating its role in advanced organic synthesis (Liu & Robins, 2005).
  • Facile Synthesis of 6-Cyano-9-Substituted-9H-Purines : This study highlights a high-yielding process for preparing 6-cyano-9-substituted-9H-purines, illustrating the compound's versatility in synthetic chemistry (Al‐Azmi et al., 2001).

Drug Synthesis

  • Regiospecific and Highly Stereoselective Coupling for Drug Synthesis : The compound's derivatives have been crucial in synthesizing the clinical anticancer drug cladribine, showcasing its importance in pharmaceutical development (Zhong et al., 2006).

Molecular Structure Analysis

  • Analysis of Benzylamino-Theophylline Molecules : The molecular structure of related compounds has been analyzed to understand their geometrical properties, which is vital for drug design (Karczmarzyk et al., 1995).

NMDA Receptor Ligands

  • Discovery of NMDA Receptor Ligands : Derivatives of the compound have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, contributing to neurological research (Wright et al., 1999).

Molecular Functionality

  • Functionalization of Purine Nucleosides : Studies have shown how derivatives of the compound can be functionally modified at certain positions, enhancing their applications in molecular biology (Lin & Robins, 2000).

Future Directions

The future directions for research into “6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Imidazole has become an important synthon in the development of new drugs, and there is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

6-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-2-5-15(6-3-1)11-27-10-8-21-19(27)16-7-4-9-26(12-16)20-17-18(23-13-22-17)24-14-25-20/h1-3,5-6,8,10,13-14,16H,4,7,9,11-12H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQAVUSZPZWYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C4=NC=CN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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